molecular formula C14H15N3O B12594774 Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- CAS No. 591254-76-1

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)-

Cat. No.: B12594774
CAS No.: 591254-76-1
M. Wt: 241.29 g/mol
InChI Key: WRFLVWIQPFQCIR-UHFFFAOYSA-N
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Description

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is a chemical compound with the molecular formula C13H14N2O It is a derivative of pyrazinecarboxamide, characterized by the presence of a 5-methyl group and a 2-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-methyl group and the 2-phenylethyl substituent differentiates it from other pyrazinecarboxamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .

Properties

CAS No.

591254-76-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

5-methyl-N-(2-phenylethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C14H15N3O/c1-11-9-17-13(10-16-11)14(18)15-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,15,18)

InChI Key

WRFLVWIQPFQCIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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